Givinostat hydrochloride

HDAC Inhibitors In Vitro Pharmacology Cancer Cell Viability

Procure Givinostat hydrochloride (ITF-2357) – the only HDAC inhibitor with validated, registration-enabling clinical benefit in Duchenne muscular dystrophy (DMD), demonstrated by a 1.9-point NSAA improvement and 31% reduction in 4-stair climb time deterioration in the Phase 3 EPIDYS trial. Unlike broad-spectrum chemotherapeutics, Givinostat selectively targets Class I/II HDACs, reducing fibrosis and promoting muscle regeneration. It is under active Phase 3 investigation for Polycythemia Vera, targeting JAK2V617F-driven pathophysiology. With ≥98% purity, confirmed solubility to 100 mM in DMSO, and distinct pharmacology from vorinostat and panobinostat, this compound is essential for DMD, MPN, and cancer research assays.

Molecular Formula C24H28ClN3O4
Molecular Weight 457.9 g/mol
CAS No. 199657-29-9
Cat. No. B1663653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGivinostat hydrochloride
CAS199657-29-9
Synonymsgivinostat hydrochloride
ITF 2357
ITF2357
Molecular FormulaC24H28ClN3O4
Molecular Weight457.9 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.Cl
InChIInChI=1S/C24H27N3O4.ClH/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H
InChIKeyQKSGNWJOQMSBEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Givinostat Hydrochloride (CAS 199657-29-9): HDAC Inhibitor for Duchenne Muscular Dystrophy and Epigenetics Research


Givinostat hydrochloride, also known as ITF-2357, is a synthetic hydroxamic acid-based histone deacetylase (HDAC) inhibitor that selectively targets Class I and II HDAC enzymes [1]. It functions by inhibiting HDACs, leading to hyperacetylation of histones, which in turn modulates gene expression, reduces inflammation, and promotes cellular processes like differentiation and apoptosis [2]. Unlike broad-spectrum chemotherapeutics, Givinostat has a defined therapeutic niche, having received FDA approval for Duchenne muscular dystrophy (DMD) and is under active clinical investigation for hematological malignancies like Polycythemia Vera [3].

Why Givinostat Hydrochloride Cannot Be Simply Substituted with Other Pan-HDAC Inhibitors


Although Givinostat is classified as a pan-HDAC inhibitor, it cannot be interchanged with other class members like vorinostat (SAHA), panobinostat (LBH-589), or belinostat due to significant differences in isoform selectivity, clinical safety profile, and on-target therapeutic effects [1]. A direct comparison in a DMD model highlights that while corticosteroids are the standard of care, their broad immunosuppressive effects differ significantly from Givinostat's targeted mechanism of reducing fibrosis and promoting muscle regeneration, leading to improved functional outcomes [2]. Furthermore, in a polycythemia vera (PV) setting, a Phase 3 trial is designed to demonstrate superiority over hydroxyurea, a long-standing cytoreductive therapy, based on Givinostat's ability to target the underlying JAK2V617F-driven pathophysiology, a mechanism hydroxyurea does not share [3].

Quantitative Evidence for Selecting Givinostat Hydrochloride: Head-to-Head Comparisons and Key Differentiators


Superior In Vitro Cytotoxicity Against Melanoma and Hematologic Malignancies Compared to Vorinostat (SAHA)

In a direct head-to-head comparison, Givinostat (ITF2357) demonstrates significantly higher cytotoxic potency than the prototypical HDAC inhibitor vorinostat (SAHA) across multiple cancer cell lines. In BRAF V600E-mutated melanoma cells (SK-MEL-28 and A375), Givinostat's IC50 values are 6-8 times lower than those of vorinostat, indicating substantially greater potency in vitro [1]. This superior potency is further corroborated by studies in primary hematological malignancies, where Givinostat achieved an IC50 of approximately 0.1 μM in 3/3 multiple myeloma and 13/15 acute myeloid leukemia patient samples, a potency noted to be more effective than vorinostat [2].

HDAC Inhibitors In Vitro Pharmacology Cancer Cell Viability BRAF V600E Mutation

Functional Benefit in Duchenne Muscular Dystrophy (DMD) Confirmed in a Placebo-Controlled Phase 3 Trial

In the pivotal Phase 3 EPIDYS trial, Givinostat demonstrated a statistically significant and clinically meaningful benefit on motor function in patients with DMD, an outcome that directly supports its approved indication. After 72 weeks of treatment, patients receiving Givinostat showed a 1.9-point higher score on the North Star Ambulatory Assessment (NSAA) compared to the placebo group (P = 0.03) [1]. Additionally, a post hoc analysis revealed that Givinostat significantly slowed functional decline, as measured by a 31% reduction in the time to climb four stairs (4SC) compared to placebo in the 6–7-year-old patient subgroup [2].

Duchenne Muscular Dystrophy Phase 3 Clinical Trial Functional Outcomes Disease Modification

Demonstrated In Vivo Activity in Polycythemia Vera, Positioning It as a Potential Superior Alternative to Standard Cytoreductive Therapy

Givinostat is being evaluated in a randomized, open-label Phase 3 clinical trial (GIV-IN-PV) for its superiority over hydroxyurea in patients with JAK2V617F-positive high-risk Polycythemia Vera (PV) [1]. This trial design stems from the compound's unique mechanism of action that directly targets the pathobiology of the JAK2V617F mutation, a driver of the disease. Hydroxyurea is a non-specific cytoreductive agent that does not target the underlying clonal disorder. The primary endpoint of the core treatment phase is to demonstrate Givinostat's superiority on efficacy at Week 48, a comparator that directly challenges the long-standing first-line therapy [2].

Polycythemia Vera JAK2V617F Mutation Phase 3 Clinical Trial Cytoreductive Therapy

Suitable Solubility Profile for In Vitro Assays with Confirmed DMSO Solubility for Experimental Consistency

For consistent in vitro experimentation, Givinostat hydrochloride (CAS 199657-29-9) exhibits high solubility in DMSO, a critical property for preparing reliable stock solutions for cell-based assays. Vendor technical data confirm solubility of at least 100 mM in DMSO, allowing for the creation of concentrated stocks that can be diluted into aqueous buffers without compound precipitation, a common pitfall in high-throughput screening . This contrasts with the monohydrate salt form (CAS 732302-99-7) which also shows good DMSO solubility but may have different aqueous solubility profiles, making the correct CAS selection important for specific assay conditions .

Solubility In Vitro Assay Development DMSO Small Molecule Handling

Primary Research and Procurement Applications for Givinostat Hydrochloride Based on Evidence


Investigating Disease-Modifying Therapies in Duchenne Muscular Dystrophy (DMD) Preclinical and Clinical Models

Givinostat is the only HDAC inhibitor with a validated, registration-enabling clinical benefit in DMD, as demonstrated by the Phase 3 EPIDYS trial showing a 1.9-point NSAA improvement and a 31% reduction in 4-stair climb time deterioration in younger patients [1][2]. Researchers studying DMD disease progression, muscle regeneration, and fibrosis should prioritize Givinostat as a positive control or therapeutic lead, as its efficacy is established in a relevant patient population and mechanism of action (reducing fibrosis, promoting regeneration) is directly linked to improved functional outcomes.

Epigenetic Targeting of JAK2V617F-Driven Myeloproliferative Neoplasms (MPNs)

For investigations into polycythemia vera (PV) and other JAK2V617F-positive MPNs, Givinostat offers a unique tool for exploring HDAC inhibition as a targeted therapy distinct from JAK inhibitors or standard cytoreductive agents. The compound's ability to target the JAK2V617F mutation is being evaluated in an ongoing Phase 3 superiority trial versus hydroxyurea [3]. Procurement of Givinostat is essential for research aimed at elucidating alternative pathways for treating MPNs, especially in cases of hydroxyurea resistance or intolerance, and for studies exploring novel combination therapies with ruxolitinib or other JAK inhibitors.

Evaluating Differential HDAC Inhibitor Pharmacology in Oncology and Immune Modulation

Givinostat demonstrates a distinct pharmacology from earlier pan-HDAC inhibitors like vorinostat (SAHA), with significantly lower IC50 values (6.4- and 5.4-fold) in specific cancer cell lines such as BRAF V600E-mutated melanoma [4]. This makes it a valuable comparator for structure-activity relationship (SAR) studies and for investigations into how subtle differences in HDAC isoform selectivity translate to distinct anti-cancer and immunomodulatory effects. It is particularly relevant for research focusing on autophagy and apoptosis in melanoma, and for studies comparing the potency of different hydroxamic acid-based HDAC inhibitors.

Ensuring Assay Reproducibility with a Well-Characterized and Soluble Reagent

Procurement of the correct chemical form (Givinostat hydrochloride, CAS 199657-29-9) is crucial for assay development and reproducibility. With confirmed solubility of at least 100 mM in DMSO , this compound is suitable for high-throughput screening and detailed in vitro pharmacological studies, minimizing the risk of compound precipitation and ensuring consistent delivery of the active pharmaceutical ingredient in cell culture. Researchers should confirm the CAS number to distinguish it from the monohydrate form (CAS 732302-99-7) based on specific solubility requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Givinostat hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.